

Azido-PEG6-THP: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Azido-PEG6-THP

Cat. No.: B11937955

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties, characterization, and applications of **Azido-PEG6-THP**, a heterobifunctional linker critical in the fields of drug discovery and bioconjugation. Tailored for researchers, scientists, and professionals in drug development, this document compiles essential data, experimental protocols, and functional workflows to support the strategic application of this versatile molecule.

Core Chemical Properties

Azido-PEG6-THP is a polyethylene glycol (PEG)-based molecule functionalized with an azide group at one terminus and a tetrahydropyran (THP)-protected hydroxyl group at the other. The PEG6 linker imparts hydrophilicity, enhancing the solubility of conjugates in aqueous media.

Property	Value	Source
Molecular Formula	C ₁₇ H ₃₃ N ₃ O ₇	[1][2]
Molecular Weight	391.46 g/mol	[1][2]
Purity	>96%	
Appearance	Varies (typically a colorless to pale yellow oil or solid)	
Solubility	Soluble in water, DMSO, and dichloromethane (DCM)	

Functional Group Reactivity and Applications

The strategic placement of a terminal azide and a protected hydroxyl group makes **Azido-PEG6-THP** a valuable tool for sequential and orthogonal conjugation strategies.

- Azide Group:** The azide moiety is a key participant in "click chemistry," a set of biocompatible and highly efficient reactions. It readily undergoes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with terminal alkynes to form a stable triazole linkage. Furthermore, it can participate in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with strained alkynes like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), obviating the need for a cytotoxic copper catalyst.[3] This functionality is extensively used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves to ligate a target protein binder to an E3 ligase ligand.
- THP-Protected Hydroxyl Group:** The tetrahydropyranyl (THP) group is an acid-labile protecting group for the terminal hydroxyl function. This protection strategy allows for the selective reaction of the azide group while the hydroxyl end remains inert. The THP group can be efficiently removed under mild acidic conditions to liberate the hydroxyl group for subsequent functionalization.

Experimental Protocols

THP Group Deprotection

This protocol describes the removal of the THP protecting group to expose the terminal hydroxyl functionality.

Materials:

- **Azido-PEG6-THP**
- Acetic acid
- Tetrahydrofuran (THF)
- Water
- Saturated aqueous sodium bicarbonate
- Brine
- Anhydrous sodium sulfate
- Dichloromethane (DCM)
- Ethyl acetate

Procedure:

- Dissolve **Azido-PEG6-THP** in a 3:1:1 mixture of THF:acetic acid:water.
- Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
- Upon completion, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate.
- Extract the aqueous layer with dichloromethane or ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure to yield the deprotected Azido-PEG6-OH.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the "click" reaction between the azide group of **Azido-PEG6-THP** (or its deprotected form) and an alkyne-containing molecule.

Materials:

- Azide-functionalized PEG (e.g., **Azido-PEG6-THP**)
- Alkyne-containing molecule
- Copper(II) sulfate (CuSO_4)
- Sodium ascorbate
- tert-Butanol
- Water

Procedure:

- Dissolve the azide-functionalized PEG and the alkyne-containing molecule in a 1:1 mixture of tert-butanol and water.
- In a separate vial, prepare a fresh solution of copper(II) sulfate in water.
- In another vial, prepare a fresh solution of sodium ascorbate in water.
- Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.
- Stir the reaction vigorously at room temperature. The reaction is typically complete within 1-4 hours. Monitor by TLC or LC-MS.
- Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the resulting triazole conjugate by column chromatography if necessary.

Spectroscopic Characterization (Representative Data)

While a specific Certificate of Analysis for **Azido-PEG6-THP** was not publicly available, the following represents expected spectroscopic characteristics based on the analysis of its constituent functional groups.

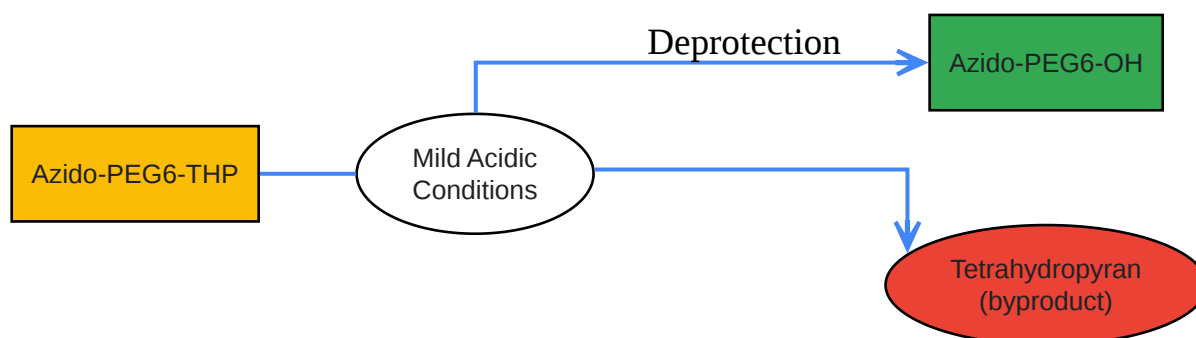
Technique	Feature	Expected Observation
FTIR	Azide (N_3) stretch	A sharp, characteristic peak around 2100 cm^{-1}
C-O-C stretch (PEG)	Strong, broad absorbance in the region of 1100 cm^{-1}	
O-H stretch (deprotected)	A broad peak around 3400 cm^{-1} will appear after THP removal	
^1H NMR	PEG backbone ($-\text{CH}_2\text{CH}_2\text{O}-$)	A complex multiplet or a singlet around 3.6 ppm
THP protecting group	A series of multiplets between 1.5-1.9 ppm and 3.5-3.9 ppm, with a characteristic signal around 4.6 ppm for the anomeric proton	
Methylene adjacent to azide ($-\text{CH}_2-\text{N}_3$)	A triplet around 3.4 ppm	
^{13}C NMR	PEG backbone ($-\text{CH}_2\text{CH}_2\text{O}-$)	Resonances in the range of 60-75 ppm
THP protecting group	Signals around 20, 25, 30, 62, and 99 ppm	
Mass Spec (ESI-MS)	Molecular Ion	$[\text{M}+\text{Na}]^+$ or $[\text{M}+\text{H}]^+$ corresponding to the calculated molecular weight

Storage and Handling

For long-term stability, **Azido-PEG6-THP** should be stored as a powder at -20°C for up to two years. If dissolved in DMSO, it can be stored at 4°C for up to two weeks or at -80°C for up to six months. It is recommended to handle the compound under an inert atmosphere to prevent degradation.

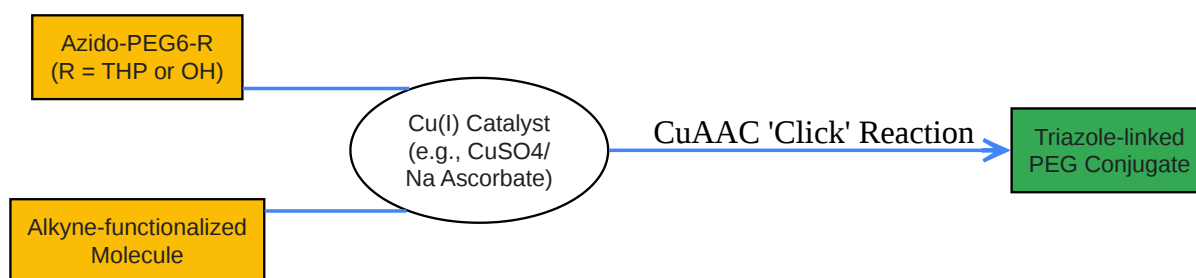
Experimental and Logical Workflows

The following diagrams illustrate the key reaction pathways involving **Azido-PEG6-THP**.



[Click to download full resolution via product page](#)

Deprotection of **Azido-PEG6-THP**.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Azido-PEG6-THP Datasheet DC Chemicals [dcchemicals.com]
- 2. Azido-PEG6-THP|COA [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]

- To cite this document: BenchChem. [Azido-PEG6-THP: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11937955#what-are-the-chemical-properties-of-azido-peg6-thp]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com